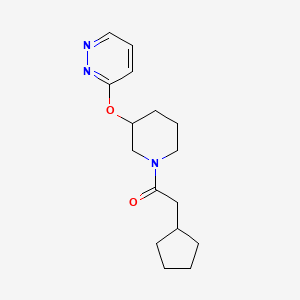
2-环戊基-1-(3-(哒嗪-3-基氧基)哌啶-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyridazin-3-yloxy group, and a piperidin-1-yl group, making it a subject of interest for various research studies.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its interactions with specific molecular targets. Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
作用机制
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
Related compounds have been shown to exhibit atp-competitive inhibition, suggesting that this compound may interact with its targets in a similar manner .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis .
准备方法
The synthesis of 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves multiple steps, typically starting with the preparation of the piperidine and pyridazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
When compared to similar compounds, 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds may include other piperidine derivatives or pyridazine-containing molecules, each with their own distinct properties and applications. The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
生物活性
2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a synthetic compound that has attracted attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a cyclopentyl group, a piperidine moiety, and a pyridazine derivative, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is C16H23N3O2 with a molecular weight of 289.37 g/mol. Its unique structure includes:
| Component | Description |
|---|---|
| Cyclopentyl Group | Provides hydrophobic interactions |
| Piperidine Moiety | Potential for receptor binding |
| Pyridazine Group | May enhance biological activity through heterocyclic interactions |
Potential Mechanisms:
- Receptor Modulation : Compounds with similar structures have been associated with modulation of neurotransmitter receptors, including dopamine and serotonin receptors.
- Enzyme Inhibition : Related compounds have exhibited ATP-competitive inhibition, indicating that 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone may inhibit certain enzymes involved in metabolic pathways.
Biological Activity
Research into the biological activity of this compound is still emerging. However, preliminary investigations suggest that it may possess:
- Antimicrobial Properties : Similar compounds have demonstrated activity against Mycobacterium tuberculosis, indicating potential for anti-tubercular applications.
- CNS Activity : The structural components suggest possible effects on CNS pathways, which could be beneficial for treating neurological disorders.
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone:
- Antitubercular Activity : A study highlighted that piperidine derivatives showed significant activity against Mycobacterium tuberculosis, suggesting that similar structures could exhibit comparable efficacy .
- Neuropharmacological Effects : Research on piperidine-based compounds indicates their potential in modulating neurotransmitter systems, which could lead to therapeutic applications in anxiety and depression .
Synthesis and Applications
The synthesis of 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves several steps starting from simple precursors. Typical synthetic routes include:
- Preparation of Piperidine Intermediates : Utilizing known methods to create piperidine derivatives.
- Coupling Reactions : Combining intermediates under specific conditions to yield the final product.
This compound's unique structure allows it to serve as a versatile building block in drug development, particularly in creating novel therapeutics targeting CNS disorders or infectious diseases.
属性
IUPAC Name |
2-cyclopentyl-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-16(11-13-5-1-2-6-13)19-10-4-7-14(12-19)21-15-8-3-9-17-18-15/h3,8-9,13-14H,1-2,4-7,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAERGWAVPFIJPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














